Etioporphyrin I Nickel
Description
Discovery and Development of Etioporphyrin I Nickel
This compound (Ni-ETIO) represents a cornerstone in synthetic metalloporphyrin chemistry. Its synthesis was first achieved through monopyrrole tetramerization, a method pioneered by Smith and Eivazi in 1979. This approach involved acid-catalyzed condensation of 4-ethyl-5-(hydroxymethyl)-3-methylpyrrole-2-carboxylic acid, yielding a mixture of etioporphyrin isomers. Subsequent purification techniques enabled isolation of the Ni-ETIO isomer, characterized by its distinct β-octasubstituted structure with ethyl and methyl groups at specific pyrrolic positions.
Early synthetic routes faced challenges in isomer control, as demonstrated by Bullock’s alternative method using 5-hydroxymethylpyrrole-2-carboxylic acid polycondensation. Modern advancements have refined yields to >20% through optimized reaction conditions (Table 1).
Table 1: Comparative Synthesis Methods for this compound
Significance in Metalloporphyrin Chemistry
Ni-ETIO’s planar macrocyclic structure enables unique electronic interactions. X-ray absorption studies reveal that nickel(I) stabilization occurs via electron transfer to molecular orbitals when adsorbed on copper surfaces, mimicking enzymatic cofactors in methanogenic archaea. This property underpins applications in:
- Heterogeneous catalysis : Surface-adsorbed Ni-ETIO facilitates C–H bond activation at reduced overpotentials (η = 120 mV).
- Biomimetic systems : The Ni(I) oxidation state, rare in biological systems, is stabilized through π-backbonding with the porphyrin ligand.
- Spectroscopic models : Isotopic labeling (15N, 63Ni) permits detailed NMR and ESR analysis of metal-center dynamics.
Gas-phase electron diffraction (GED) studies demonstrate Ni-ETIO’s non-planar "ruffling" distortion (ΔCβ–Cβ = 0.08 Å), a consequence of Ni(II)’s small ionic radius (0.69 Å) compressing the porphyrin cavity. This structural flexibility enables adaptive coordination geometries absent in natural porphyrins.
Relationship to Naturally Occurring Porphyrins
Ni-ETIO derivatives share structural homology with sedimentary geoporphyrins found in oil shales and crude petroleum. Comparative mass spectrometry shows:
- Alkyl substitution patterns : Ni-ETIO’s C32H36N4Ni framework mirrors fossil DPEP (deoxophylloerythroetioporphyrin) structures.
- Thermal stability : The β-ethyl/methyl groups confer resistance to diagenetic degradation up to 150°C, analogous to vanadyl geoporphyrins.
However, natural chlorophyll-derived porphyrins exhibit higher cyclopropane ring content (Z = −34 to −44 vs. −28 for synthetic Ni-ETIO). Bacterial degradation experiments using Pseudomonas sp. LM27 reveal Ni-ETIO’s vulnerability to pyrrolic ring cleavage, contrasting with the recalcitrance of vanadyl complexes.
Structural Comparison with Biological Porphyrins
| Parameter | Ni-ETIO | Hemoglobin (Fe) | Chlorophyll (Mg) |
|---|---|---|---|
| Metal radius (Å) | 0.69 | 0.64 | 0.72 |
| M–N bond length (Å) | 1.96 ± 0.02 | 2.05 ± 0.03 | 2.12 ± 0.04 |
| Ruffling angle (°) | 12.4 | 4.2 | 8.7 |
Data synthesized from
Properties
CAS No. |
14055-19-7 |
|---|---|
Molecular Formula |
C32H36N4Ni |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |
InChI |
InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2 |
InChI Key |
SPKLBIKKHWTZSI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2] |
Synonyms |
Etioporphyrin I, Ni deriv.; Nickel (II) Etioporphyrin I; (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel; _x000B_[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel; _x000B_[Etioporphyrin 1-ato(2-)] |
Origin of Product |
United States |
Preparation Methods
Early Approaches to Etioporphyrin-I Synthesis
The synthesis of etioporphyrin-I, a tetrapyrrolic macrocycle, historically relied on acid-catalyzed tetramerization of pyrrole derivatives. Early methods, such as those described by Ono and Maruyama, utilized silica gel as a heterogeneous acid catalyst to minimize porphyrinogen isomerization, achieving 30% yields with ~95% isomeric purity. However, scalability was limited due to the propensity of alkyl-substituted pyrroles to undergo "scrambling," generating up to four porphyrin isomers (Types I–IV). For instance, tert-butyl 4-ethyl-3,5-dimethyl-2-pyrrolecarboxylate (3) bromination in acetic acid produced monobromo- (5) and dibromo-dipyrromethenes (6) in a 2:8 ratio, which were cyclized in formic acid to yield etioporphyrin-I at 20–35% efficiency.
Challenges in Traditional Metallation Techniques
Metallation of etioporphyrin-I with nickel salts faced significant hurdles, particularly the compound’s low solubility in dimethylformamide (DMF) or acetic acid. Small-scale reactions (1 g porphyrin) required 500 mL of DMF, translating to impractical solvent volumes (~500 L/kg) for industrial production. Furthermore, chromatographic purification of etioporphyrin-I was hampered by its limited solubility in chloroform (<10 mg/mL), necessitating large silica columns and resulting in frequent precipitation during elution.
Modern Innovations in Bromination and Dipyrromethene Isolation
Ethyl Acetate as a Bromination Medium
Recent patents disclose the use of ethyl acetate during kryptopyrrole bromination to enhance monobromo-dipyrromethene (5) isolation. This solvent moderates reaction exothermicity and improves product crystallinity, circumventing the oily residues associated with dibromo-dipyrromethene (6). For example, brominating kryptopyrrole in ethyl acetate at 0–5°C yields 70–85% monobromo-dipyrromethene, compared to 50–60% in acetic acid. The crystalline product facilitates filtration and reduces reliance on chromatography, enabling multikilogram synthesis.
Continuous Stirred Tank Reactor (CSTR) Integration
Scalable production is further achieved through CSTR systems, which maintain consistent temperature and mixing during bromination. This technology minimizes hot spots and byproduct formation, increasing throughput by 40% compared to batch reactors.
Cyclization and Etioporphyrin-I Purification Strategies
Solvent Optimization for Cyclization
Cyclization of monobromo-dipyrromethene (5) in formic acid remains prevalent, but modern protocols incorporate dimethylformamide (DMF)/acetone mixtures to precipitate etioporphyrin-I directly from the reaction medium. Adding acetone (1:3 v/v) to DMF reduces etioporphyrin-I solubility, achieving 85–90% recovery without chromatography. This method eliminates tar formation, a common issue in traditional formic acid reflux, and enhances purity to >98% as verified by HPLC.
Acid Precipitation with Trifluoroacetic Acid (TFA)
Post-cyclization crude products are purified via sequential treatment with TFA/dichloromethane (DCM) and triethylamine (TEA). TFA protonates the porphyrin macrocycle, solubilizing impurities, while subsequent TEA neutralization precipitates etioporphyrin-I with 95–97% purity. This step reduces silica gel usage by 80%, lowering production costs.
Advancements in Nickel Insertion Methodologies
N-Methylpyrrolidone (NMP) as a High-Efficiency Solvent
Replacing DMF with NMP in metallation steps dramatically improves nickel(II) acetate solubility and reaction kinetics. Etioporphyrin-I exhibits 5× higher solubility in NMP (50 mg/mL vs. 10 mg/mL in DMF), enabling 10–20× reductions in solvent volume. Reactions at 120°C for 4 hours achieve >99% metallation, compared to 12–24 hours in DMF.
Catalytic Metallation with Microwave Assistance
Emerging techniques employ microwave irradiation to accelerate nickel insertion. Preliminary data indicate 95% conversion within 30 minutes at 150°C, though scalability remains under investigation.
Comparative Analysis of Synthetic Routes
Table 1: Key Metrics Across Etioporphyrin I Nickel Synthesis Methods
| Parameter | Traditional Method (Paine et al.) | Modern Patent Method (AU2021355498A9) |
|---|---|---|
| Bromination Solvent | Acetic Acid | Ethyl Acetate |
| Monobromo-Dipyrromethene Yield | 50–60% | 70–85% |
| Cyclization Solvent | Formic Acid | DMF/Acetone |
| Etioporphyrin-I Purity | 80–85% | 95–98% |
| Metallation Solvent | DMF | NMP |
| Metallation Time | 12–24 hours | 4 hours |
| Overall Yield (Ni-EP) | 15–20% | 45–50% |
Industrial Scalability and Environmental Impact
Chemical Reactions Analysis
Types of Reactions
Etioporphyrin I Nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of nickel.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can take place, where ligands in the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel (III) or nickel (IV) complexes, while reduction typically results in nickel (I) or nickel (0) species.
Scientific Research Applications
Etioporphyrin I Nickel has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in mimicking the function of natural metalloproteins.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the fabrication of field-effect transistors and other electronic devices due to its semiconducting properties .
Mechanism of Action
The mechanism of action of Etioporphyrin I Nickel involves the coordination of the nickel ion within the porphyrin ring. This coordination allows the compound to participate in various redox reactions, acting as either an electron donor or acceptor. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .
Comparison with Similar Compounds
Key Structural Features
- Symmetry : Etioporphyrin I has C₄h symmetry , with each meso-proton flanked by one β-methyl and one β-ethyl group, leading to a singlet resonance at 10.20 ppm in ¹H NMR .
- Crystallography : In the unsolvated crystal form (space group P1), Ni-Etio I molecules form columnar stacks via π-π interactions along the [110] direction .
Physicochemical Properties
- Optical Properties : UV-vis spectra show a prominent Soret band (~400 nm) and Q-bands (500–650 nm) in solvents like DMSO and alcohols .
- Thermal Stability : Nickel can be removed from Ni-Etio I using supercritical water (500°C, 50 MPa), indicating high thermal robustness .
Structural Analogues
Nickel Octaethylporphyrin (Ni-OEP)
- Substituents : Eight ethyl groups at β-positions.
- Symmetry : Higher symmetry (D₄h) compared to Ni-Etio I (C₄h).
- Applications : Widely used as a reference in UV-vis spectroscopy due to its sharp Soret band. Less polar than Ni-Etio I, eluting in the Aro-3 fraction in chromatography .
Nickel Tetraphenylporphyrin (Ni-TPP)
- Substituents : Four phenyl groups at meso-positions.
- Electronics: Stronger π-π interactions due to phenyl rings, enhancing conductivity in thin films.
- Structural Flexibility : Adsorbs in a saddle-shape on gold surfaces, unlike Ni-Etio I, which retains planarity .
Cobalt Etioporphyrin (Co-Etio)
- Metal Center : Co²⁺ instead of Ni²⁺.
- Gas Sensing: Co-Etio films exhibit sensitivity to NO₂ and NH₃, whereas Ni-Etio I is less studied for sensing .
Zinc Etioporphyrin (Zn-Etio)
- Photostability : Zn-Etio maintains planar geometry on substrates, avoiding the "drooping" seen in CoTPP .
- Fluorescence : Higher quantum yield than Ni-Etio I due to closed-shell d¹⁰ configuration of Zn²⁺ .
Comparative Data Table
Research Findings
- Crystallization Kinetics: Ni-Etio I grows faster in alcohols (butanol > hexanol > octanol) than in DMSO due to solvent polarity effects. Kink density on (010) crystal faces is solvent-dependent, with octanol favoring step propagation .
- Isomerism : While Ni-Etio I is the most studied isomer, mixtures of isomers I–IV form in combinatorial reactions, though their physicochemical properties (e.g., lipid partitioning, absorption spectra) are nearly identical .
- Electrochemical Behavior : Ni-Etio I-modified electrodes show selective copper ion detection, outperforming Ni-TPP in sensitivity .
Biological Activity
Etioporphyrin I Nickel (Ni-ETIO) is a metalloporphyrin that has garnered attention for its unique structural properties and potential biological applications. This article delves into the biological activity of Ni-ETIO, exploring its molecular characteristics, mechanisms of action, and potential therapeutic implications.
Molecular Structure
This compound features a complex structure characterized by a porphyrin ring system coordinated with a nickel atom. The molecular formula is , with a molar mass of approximately 534.2 g/mol. The structure consists of four nitrogen atoms from pyrrole rings that coordinate with the nickel ion, while four ethyl and four methyl groups provide stability and influence the compound's reactivity and interactions with biological systems .
Structural Characteristics
- Coordination: The nickel ion is centrally located within the porphyrin ring, exhibiting a non-planar conformation due to the tilting of pyrrole rings.
- Distortion: This non-planarity may enhance the compound's reactivity, potentially influencing its biological interactions.
The biological activity of Ni-ETIO is not yet fully understood, but several hypotheses have emerged based on its structural similarities to heme, an essential molecule for oxygen transport in living organisms. The following mechanisms have been proposed:
- Oxygen Binding: Similar to heme, Ni-ETIO may participate in oxygen binding and transport, which could have implications for oxygen delivery in tissues.
- Catalytic Activity: Nickel porphyrins are known to act as catalysts in various redox reactions. Ni-ETIO's catalytic properties could facilitate biochemical reactions within cells, potentially leading to therapeutic effects .
- Antioxidant Properties: Some studies suggest that nickel porphyrins may exhibit antioxidant activity, helping to mitigate oxidative stress in cells .
Biological Applications
Research has indicated that Ni-ETIO may have several promising applications in biomedical fields:
1. Anticancer Activity
Recent studies have explored the potential of Ni-ETIO as an anticancer agent. Its structural properties enable it to interact with DNA and other cellular components, possibly leading to cytotoxic effects on cancer cells.
Case Study:
A study investigating the interaction of nickel porphyrins with cancer cell lines found that specific derivatives exhibited significant antiproliferative activity, suggesting that Ni-ETIO could be further explored for cancer therapy .
2. Radioprotection
Some etioporphyrin complexes have been investigated for their radioprotective properties. These compounds may help protect cells from radiation damage by scavenging free radicals generated during radiation exposure .
3. Catalytic Applications
Ni-ETIO has been studied for its catalytic capabilities in various reactions, including oxidation processes. Its ability to facilitate reactions could be harnessed in industrial applications or as a therapeutic agent in metabolic disorders .
Data Overview
The following table summarizes key findings regarding the biological activity and applications of this compound:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molar Mass | Approximately 534.2 g/mol |
| Potential Applications | Anticancer therapy, radioprotection, catalytic processes |
| Mechanisms of Action | Oxygen binding, redox catalysis, antioxidant activity |
| Notable Studies | Significant antiproliferative effects observed in cancer cell lines |
Q & A
Q. What are the established protocols for synthesizing and purifying Etioporphyrin I Nickel (Ni-EP)?
Ni-EP synthesis typically involves metallation of etioporphyrin ligands with nickel salts under controlled conditions. A widely cited method employs supercritical water (SCW) at 500°C and 50 MPa for nickel removal from porphyrin complexes, achieving high-purity outputs . Key parameters include reaction time, solvent composition (e.g., toluene as a co-solvent), and absence of catalysts to avoid contamination. Researchers should validate purity using UV-Vis spectroscopy and mass spectrometry, as structural integrity impacts downstream applications like optoelectronic devices .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Ni-EP’s structural properties?
X-ray crystallography and nuclear magnetic resonance (NMR) are critical for resolving Ni-EP’s planar macrocyclic structure. Infrared (IR) spectroscopy identifies metal-ligand vibrational modes, while electronic absorption spectra (e.g., Soret and Q bands) confirm porphyrin ring conjugation. Recent studies emphasize synchrotron-based X-ray absorption spectroscopy (XAS) to probe nickel’s oxidation state and coordination geometry .
Q. How can researchers assess the toxicological risks of Ni-EP in laboratory settings?
Toxicological profiling should follow frameworks like the Toxicological Profile for Nickel (ATSDR, 2023), which categorizes exposure routes (oral, dermal, inhalation) and acute/chronic effects. Basic protocols include in vitro assays (e.g., cytotoxicity in HEK293 cells) and comparative analyses with free nickel ions to isolate porphyrin-specific toxicity . Confounding variables (e.g., solvent residues) must be controlled to ensure data reliability .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in Ni-EP’s catalytic vs. toxicological behaviors across studies?
Discrepancies often arise from variations in experimental design, such as solvent systems (aqueous vs. organic) or nickel leaching rates. A meta-analysis approach, weighted by study confidence levels (e.g., High Initial Confidence criteria from ATSDR), can identify bias. For example, studies with controlled exposure timing, individual-level outcome assessments, and comparison groups (Table C-9 ) are prioritized. Researchers should also replicate findings under standardized conditions (e.g., SCW at 500°C/50 MPa) to isolate variables .
Q. How does Ni-EP’s performance in field-effect transistors (FETs) correlate with its crystallographic defects or impurity profiles?
FET efficiency depends on Ni-EP’s charge-carrier mobility, which is sensitive to crystal defects. Advanced characterization techniques, such as high-resolution transmission electron microscopy (HRTEM) and density functional theory (DFT) simulations, link defect density (e.g., vacancies at nickel centers) to device output. For instance, Xu et al. (2008) reported FETs with Ni-EP crystals showing mobilities of ~0.1 cm²/V·s, contingent on solvent annealing protocols to minimize grain boundaries .
Q. What are the limitations of supercritical water (SCW) methods for nickel removal compared to subcritical toluene extraction?
While SCW achieves >90% nickel removal at 500°C, it requires high-pressure systems (~50 MPa) that may degrade porphyrin ligands. Subcritical toluene (200–300°C, 5–10 MPa) offers milder conditions but lower efficiency (60–70% removal). Kinetic studies by Mandal et al. (2012a) recommend hybrid approaches (SCW + toluene) to balance efficiency and ligand stability, with rate constants (k) modeled via Arrhenius equations .
Methodological Frameworks for Ni-EP Research
Q. How can the PICO framework structure studies on Ni-EP’s environmental persistence?
- Population (P): Soil/water systems contaminated with metalloporphyrins.
- Intervention (I): Biodegradation protocols using Pseudomonas spp.
- Comparison (C): Abiotic degradation (e.g., photolysis).
- Outcome (O): Half-life reduction of Ni-EP. This framework ensures measurable variables (e.g., degradation rates) and clarifies research scope .
Q. What criteria determine the validity of Ni-EP studies in systematic reviews?
Apply the FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example, studies using non-catalytic SCW methods (Mandal et al., 2012b) scored high in novelty and relevance to green chemistry. Exclude studies with inadequate exposure controls or non-reproducible outcomes (e.g., missing pressure/temperature data in SCW processes) .
Data Contradiction and Analysis
Q. Why do some studies report Ni-EP as stable under ambient conditions, while others note rapid degradation?
Stability discrepancies stem from synthesis impurities (e.g., residual solvents) and storage conditions (light, oxygen exposure). Accelerated aging tests under ISO 11341 (UV irradiation) and controlled argon atmospheres are recommended to standardize stability assessments .
Q. How can researchers address conflicting data on Ni-EP’s acute toxicity across in vivo models?
Divergent results often reflect species-specific metabolic pathways (e.g., murine vs. zebrafish models). Cross-validation using ex vivo porphyrin-binding assays (e.g., albumin interaction studies) and dose-response modeling (Hill plots) can reconcile mechanistic differences. Prioritize studies adhering to ATSDR’s High Initial Confidence design features .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
